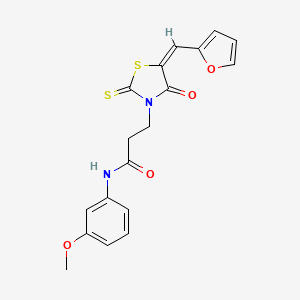
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide , a thiazolidinone derivative, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazolidinone core with a furan moiety and a methoxyphenyl group, which are critical for its biological activity. The structural formula can be represented as:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria and has shown activity surpassing that of standard antibiotics like ampicillin. Notably, it demonstrated minimum inhibitory concentrations (MIC) as low as 0.20 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.20 |
| Escherichia coli | 0.30 |
| Listeria monocytogenes | 0.20 |
| Pseudomonas aeruginosa | 0.30 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is well-documented. The compound was evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). Results showed that it inhibited cell growth significantly, with IC50 values ranging from 11.10 to 64.4 µg/mL .
Table 2: Cytotoxicity of Thiazolidinone Derivatives
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 64.4 |
| K562 | 14.60 |
| HCT116 | 10.00 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and bacterial resistance.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting the cell cycle.
- Kinase Inhibition : Some studies suggest that it may inhibit certain kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The modifications on the thiazolidinone ring significantly influence the biological activity of the derivatives. For instance, electron-donating groups at specific positions enhance cytotoxicity against cancer cells .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Study A : Evaluated its antimicrobial effects against multi-drug resistant strains and found it effective, suggesting potential as a new antibiotic agent.
- Study B : Investigated its anticancer properties in vivo using xenograft models, demonstrating significant tumor reduction compared to control groups.
Eigenschaften
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-13-5-2-4-12(10-13)19-16(21)7-8-20-17(22)15(26-18(20)25)11-14-6-3-9-24-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRGSSGZAARZFO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














